1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid
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Overview
Description
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid is a complex organic compound that features a unique combination of pyridine, oxazole, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine-Oxazole Moiety: This step involves the cyclization of a suitable precursor to form the 1,2-oxazole ring fused with a pyridine ring.
Coupling with Indole Derivative: The pyridine-oxazole intermediate is then coupled with an indole derivative through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-methanol: Contains a methanol group instead of a carboxylic acid.
Uniqueness
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(5-pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17(14-9-16(25-20-14)11-5-7-19-8-6-11)21-10-13(18(23)24)12-3-1-2-4-15(12)21/h1-9,13H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQBYETVYDJTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=NC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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